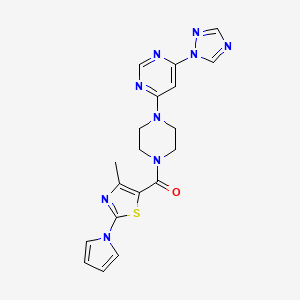
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19N9OS and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.
Biochemical Pathways
These pathways involve a series of events that lead to changes in the permeability of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are proteases that play essential roles in programmed cell death .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of functional groups such as triazole and thiazole, which are known to improve pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following structural components:
- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.
- Pyrimidine and Piperazine Moieties : These are often associated with neuropharmacological effects and have been shown to modulate various biological pathways.
- Thiazole Group : Commonly linked to antimicrobial activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.06 to 32 µg/mL against fungal pathogens, indicating potential as antifungal agents .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Compounds with similar piperazine and triazole frameworks have been reported to induce apoptosis in cancer cells. For example, certain derivatives exhibited IC50 values between 15.6 to 23.9 µM against various cancer cell lines . The mechanism is believed to involve the disruption of cellular signaling pathways crucial for tumor growth.
Antitubercular Activity
Recent studies have focused on the antitubercular efficacy of triazole-containing compounds. In vitro evaluations have shown that derivatives can inhibit Mycobacterium tuberculosis with IC50 values as low as 1.35 µM . This highlights the compound's potential role in developing new treatments for tuberculosis.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Apoptosis Induction : The interaction of the compound with cellular receptors may trigger apoptotic pathways in cancer cells.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt microbial cell membranes.
Case Study 1: Antifungal Efficacy
A series of triazole derivatives were tested against Candida albicans, revealing that modifications in the side chains significantly influenced antifungal potency. The most effective compounds had MIC values below 2 µg/mL, suggesting that similar modifications could enhance the activity of the target compound .
Case Study 2: Cancer Cell Lines
In a study examining various piperazine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 18 µM. This supports the hypothesis that structural features similar to those in the target compound could yield potent anticancer agents .
Data Summary Table
属性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9OS/c1-14-17(30-19(24-14)27-4-2-3-5-27)18(29)26-8-6-25(7-9-26)15-10-16(22-12-21-15)28-13-20-11-23-28/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLPVQXAOYVHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













